1-(3-Methylpyridin-2-yl)ethanol
Description
Contextualization within the Class of Pyyridine Ethanol (B145695) Compounds
1-(3-Methylpyridin-2-yl)ethanol belongs to the pyridine (B92270) ethanol family, a class of compounds characterized by a pyridine ring attached to an ethanol group. ontosight.ai Pyridine itself is a heterocyclic aromatic compound structurally related to benzene, but with one carbon atom replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basic and nucleophilic properties to the molecule. echemi.comsciencemadness.org
The presence of the ethanol group, specifically a secondary alcohol in the case of this compound, adds another layer of reactivity. ontosight.ai Alcohols are versatile functional groups in organic chemistry, and their activation, often facilitated by the pyridine ring, allows for a wide range of chemical transformations. echemi.com The methyl group at the 3-position of the pyridine ring in this compound further influences its electronic properties and steric interactions, distinguishing it from other pyridine ethanol isomers such as 2-(pyridin-4-yl)ethanol and 2-pyridineethanol. nih.govnih.gov
General Significance in Organic Synthesis and as a Chemical Intermediate
The significance of this compound in organic synthesis lies in its role as a versatile chemical intermediate. ontosight.ai Pyridine derivatives are integral components in many important compounds, including pharmaceuticals and agrochemicals. wikipedia.org The dual functionality of this compound—the basic nitrogen of the pyridine ring and the reactive hydroxyl group of the ethanol side chain—allows it to participate in a diverse array of chemical reactions.
As an intermediate, this compound can be used to construct more complex molecular architectures. For instance, the hydroxyl group can be oxidized or converted into a better leaving group, paving the way for substitution or elimination reactions. echemi.com The pyridine ring itself can undergo various modifications. This multifaceted reactivity makes this compound and related compounds valuable building blocks for creating novel molecules with potential applications in medicinal chemistry and materials science. ontosight.aimdpi.com
Chemical Profile
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Boiling Point | 237.2±25.0 °C (Predicted) chemicalbook.com |
| Density | 1.055±0.06 g/cm³ (Predicted) chemicalbook.com |
| pKa | 13.58±0.20 (Predicted) chemicalbook.com |
| CAS Number | 780804-99-1 chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJACGZRBVGLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methylpyridin 2 Yl Ethanol and Analogous Pyridine Ethanols
Classical and Established Synthetic Routes
Traditional methods for synthesizing 1-(3-methylpyridin-2-yl)ethanol and its analogs primarily rely on the transformation of carbonyl precursors and nucleophilic additions to pyridine-based aldehydes.
Reductive Transformations of Carbonyl Precursors
A principal strategy for producing this compound involves the reduction of a corresponding ketone or aldehyde.
The direct reduction of the ketone, 1-(3-methylpyridin-2-yl)ethan-1-one, is a common and effective method for obtaining this compound. This transformation can be achieved using various reducing agents. For instance, the reduction of the related compound 3-acetylpyridine (B27631) to 3-(1-hydroxyethyl)pyridine (B1215103) has been demonstrated with high yields. chemicalbook.com
Similarly, other analogous ketones are used as precursors for related compounds. For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of Etoricoxib. google.com The synthesis of this and other complex ketones often involves multi-step processes. google.com
| Precursor Ketone | Target Alcohol | Example Reducing Agent | Reference |
|---|---|---|---|
| 1-(3-Methylpyridin-2-yl)ethan-1-one | This compound | Data not available | |
| 3-Acetylpyridine | 3-(1-Hydroxyethyl)pyridine | Not Specified | chemicalbook.com |
The reduction of aldehydes offers another route to these alcohols. While specific examples for the direct reduction of 3-methylpyridine-2-carbaldehyde (B1299792) to this compound are not detailed in the provided results, the general principle of aldehyde reduction is a fundamental and widely used transformation in organic synthesis.
Nucleophilic Addition Reactions to Pyridine-2-carbaldehyde Derivatives
Nucleophilic addition of a methyl group to a pyridine-2-carbaldehyde derivative is a key synthetic strategy. For example, the reaction of 3-pyridinecarboxaldehyde (B140518) with methylmagnesium bromide, a Grignard reagent, yields 3-(1-hydroxyethyl)pyridine in good yield. chemicalbook.com This method introduces the methyl group and simultaneously creates the alcohol functionality. chemicalbook.com This approach is applicable to a range of substituted pyridine (B92270) aldehydes, including 3-methylpyridine-2-carbaldehyde. sigmaaldrich.com
The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. fiveable.memasterorganicchemistry.com This forms a tetrahedral intermediate which, upon acidic or aqueous workup, is protonated to give the final alcohol product. fiveable.memasterorganicchemistry.com
| Aldehyde Precursor | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde | Methylmagnesium bromide | 3-(1-Hydroxyethyl)pyridine | 76% | chemicalbook.com |
| 3-Methylpyridine-2-carbaldehyde | Methylating Agent (e.g., MeMgBr, MeLi) | This compound | Data not available |
Alkylation and Substitution Strategies on Substituted Pyridine Systems
The synthesis of the necessary substituted pyridine precursors, such as 3-picoline (3-methylpyridine), is a critical preliminary step. Industrial production of 3-picoline can be achieved through reactions involving acetaldehyde (B116499), formaldehyde (B43269), and ammonia. google.comgoogle.com For instance, a process reacting a liquid-phase mixture of acetaldehyde and/or crotonaldehyde (B89634) with formaldehyde in the presence of an ammonium (B1175870) salt at high temperatures and pressures can produce 3-picoline. google.com
Once the substituted pyridine is obtained, further functionalization can be carried out. While direct alkylation to form the ethanol (B145695) side chain is complex, strategies involving the functionalization of the methyl group on 3-picoline or C-H activation could be envisioned as pathways to the target molecule. nih.govacs.org
Modern and Advanced Synthetic Approaches
Contemporary synthetic chemistry offers more sophisticated methods for the construction of molecules like this compound. These can include catalytic C-H activation and functionalization. For example, rhodium-catalyzed ortho-alkylation of pyridines has been demonstrated, although this typically requires a directing group or specific substitution patterns. nih.gov Such methods could potentially be adapted for the direct introduction of a hydroxyethyl (B10761427) group or a precursor group onto the pyridine ring.
Another area of advancement is the regiodivergent alkylation of pyridines. By selecting different alkyllithium activators for 1,1-diborylalkanes, it is possible to selectively alkylate either the C2 or C4 position of the pyridine ring. acs.org This level of control could be instrumental in synthesizing specifically substituted pyridine-ethanols.
Continuous Flow Chemistry Methodologies for Pyridine Ethanol Derivatives
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability researchgate.netflinders.edu.au. These benefits are particularly relevant in the synthesis of pyridine ethanol derivatives and their analogues.
A notable example is the flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an analogue of the target compound. Research has demonstrated that the synthesis of this compound in a continuous flow microreactor can lead to significantly higher yields and production rates compared to batch processes researchgate.netscribd.com. For instance, at 160°C, a microreactor setup can produce the equivalent of more than five batch reactors operating at 120°C researchgate.net. The study highlighted the influence of reaction temperature and residence time on the yield of the product, showcasing the precise control offered by flow systems.
The table below summarizes the conditions and outcomes for the flow synthesis of a pyridine ethanol derivative analogue, illustrating the efficiency of this methodology.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol researchgate.netscribd.com
| Parameter | Batch Process | Continuous Flow Process |
| Temperature | 120 °C | 160 °C |
| Reaction Time | 1440 min | N/A (residence time) |
| Yield | Lower | Up to 9.6 times greater |
| Productivity | Lower | Equivalent to >5 batch reactors |
Catalytic Approaches in C-C Bond Formation for Pyridine-Alcohols
Catalytic methods for the formation of carbon-carbon (C-C) bonds are fundamental to the synthesis of pyridine-alcohols. These approaches offer efficient and often stereoselective routes to these valuable compounds.
One catalytic strategy involves the reaction of methylpyridines with aldehydes in the presence of a basic catalyst. A patented method describes the production of pyridine ethanol derivatives by reacting a pyridine derivative with an aldehyde in the presence of a base google.com. For example, the reaction of 3-methylpyridine (B133936) with acetaldehyde in the presence of triethylamine (B128534) at 140°C yields 1-(pyridin-3-yl)propan-2-ol (B1399692) with high selectivity and yield google.com. This approach provides a direct method for constructing the carbon skeleton of pyridine-alcohols.
The following table details examples from the patented method for the synthesis of pyridine ethanol derivatives.
Table 2: Catalytic Synthesis of Pyridine Ethanol Derivatives google.com
| Pyridine Reactant | Aldehyde Reactant | Base | Temperature | Product | Yield | Selectivity |
| 3-Methylpyridine | Acetaldehyde | Triethylamine | 140 °C | 1-(Pyridin-3-yl)propan-2-ol | 91% | 95% |
| 2-Methylpyridine | n-Butyraldehyde | Diethylmethylamine | 140 °C | 1-(Pyridin-2-yl)propan-2-ol | 90% | 94% |
| 3-Methylpyridine | Benzaldehyde | Dimethylethylamine | 140 °C | 1-Phenyl-2-(pyridin-3-yl)ethanol | 86% | 93% |
Another important catalytic approach is the enantioselective synthesis of chiral pyridine-alcohols. This can be achieved through methods such as catalytic asymmetric reduction of the corresponding acetylpyridine or through kinetic resolution of a racemic alcohol. While a specific catalytic asymmetric reduction for 2-acetyl-3-methylpyridine (B1282197) is not detailed in the provided search results, the general principle of using chiral catalysts to produce enantiomerically enriched alcohols is a well-established field in organic chemistry.
Stereochemical Investigations and Control in the Synthesis of 1 3 Methylpyridin 2 Yl Ethanol
Enantioselective Synthesis Strategies
Enantioselective synthesis, also known as asymmetric synthesis, aims to preferentially create one enantiomer over the other. This is often achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction.
Asymmetric Catalytic Hydrogenation and Related Methods
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. This method typically involves the use of a transition metal catalyst, such as iridium, rhodium, or ruthenium, in conjunction with a chiral ligand. youtube.comthieme-connect.de The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the ketone, leading to the formation of one enantiomer in excess.
For the synthesis of 1-(3-methylpyridin-2-yl)ethanol, this would involve the hydrogenation of 1-(3-methylpyridin-2-yl)ethanone. The choice of metal, ligand, solvent, temperature, and hydrogen pressure are all critical parameters that need to be optimized to achieve high enantioselectivity (ee) and yield. thieme-connect.de For instance, iridium catalysts with chiral spiro ligands have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with excellent enantioselectivities, sometimes exceeding 99% ee. thieme-connect.de While specific studies on the asymmetric hydrogenation of 1-(3-methylpyridin-2-yl)ethanone are not detailed in the provided results, the principles of this methodology are well-established for analogous substrates.
Table 1: Factors Influencing Asymmetric Catalytic Hydrogenation
| Parameter | Influence on the Reaction |
|---|---|
| Metal Catalyst | The nature of the metal (e.g., Ir, Ru, Rh) influences catalytic activity and selectivity. |
| Chiral Ligand | Creates the chiral environment necessary for enantioselective induction. |
| Solvent | Can affect catalyst solubility, stability, and the stereochemical outcome. |
| Temperature | Lower temperatures often lead to higher enantioselectivity. |
| Hydrogen Pressure | Can impact reaction rate and, in some cases, selectivity. |
Chiral Auxiliary and Chiral Ligand-Based Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach can be effective but is often less atom-economical than catalytic methods due to the need for stoichiometric amounts of the auxiliary and additional reaction steps for its attachment and removal.
In the context of synthesizing this compound, a chiral auxiliary could be attached to the precursor molecule, 1-(3-methylpyridin-2-yl)ethanone, to guide a diastereoselective reduction of the ketone. The resulting diastereomers could then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched alcohol.
Chiral ligands, as mentioned in the previous section, are fundamental to asymmetric catalysis. The design and synthesis of novel chiral ligands are at the forefront of research in this field. These ligands, often bidentate phosphines or amines, create a well-defined chiral pocket around the metal catalyst, enabling high levels of stereocontrol. youtube.com
Chiral Resolution Techniques for Racemic Mixtures
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common strategy to obtain the individual enantiomers. A racemic mixture contains equal amounts of both enantiomers.
Diastereomeric Salt Formation and Crystallization
This classical resolution method is widely used for the separation of racemic acids and bases on both laboratory and industrial scales. nii.ac.jppageplace.de The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pageplace.de Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. nii.ac.jpresearchgate.net
For the resolution of racemic this compound, which is a basic compound, a chiral acidic resolving agent would be used. The choice of resolving agent and solvent system is crucial for successful separation. researchgate.netunchainedlabs.com The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the chiral resolving agent is removed to yield the enantiomerically pure alcohol.
Table 2: Common Chiral Resolving Agents for Alcohols (after conversion to a derivative)
| Resolving Agent Type | Example |
|---|---|
| Chiral Acids | Tartaric acid derivatives, mandelic acid |
| Chiral Amines | (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE) |
| Chiral Carboxylic Acids | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP) |
It is important to note that sometimes the alcohol must first be derivatized to an acidic or basic compound to enable salt formation.
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful technique for separating enantiomers from a racemic mixture. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention times and subsequent separation. nih.govwvu.edu High-performance liquid chromatography (HPLC) is a commonly used platform for preparative chiral separations. nih.gov
The selection of the appropriate CSP and mobile phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability. nih.gov Supercritical fluid chromatography (SFC) is another technique that can be employed for preparative chiral separations and is often considered more environmentally friendly due to the use of supercritical CO2 as the mobile phase. mdpi.com While preparative chromatography can be highly effective, it can also be more expensive and less scalable than crystallization-based methods for large-scale production. pageplace.de
Derivatization Reagents for Enantiomeric Separation
The separation of enantiomers, which possess identical physical properties in an achiral environment, often necessitates their conversion into diastereomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For chiral alcohols such as this compound, several classes of derivatizing reagents can be employed.
The indirect method of chiral separation involves the use of an optically pure derivatizing agent to form diastereomers that can be resolved in an achiral environment. mdpi.com Common derivatization reactions for alcohols involve acylation or the formation of esters. nih.gov The choice of the derivatizing agent is crucial and depends on the structure of the analyte and the analytical technique to be used. The introduction of a "tag" like a chromophore or fluorophore through derivatization can also enhance detection sensitivity in HPLC. libretexts.org
A variety of chiral derivatizing reagents are available for the resolution of chiral alcohols. These include chiral acids, isocyanates, and other activated acid derivatives. nih.gov The derivatization of secondary alcohols to their corresponding benzoates is a frequently used method for determining enantiomeric ratios via HPLC with a chiral stationary phase (CSP). researchgate.net However, for alcohols with structurally similar substituents, this may not provide sufficient separation. In such cases, alternative derivatizing agents like picolinates can offer better resolution. researchgate.net
The following table summarizes various chiral derivatizing agents that are suitable for the enantiomeric separation of chiral secondary alcohols, including those with structures analogous to this compound.
Table 1: Chiral Derivatizing Reagents for Secondary Alcohols
| Derivatizing Reagent Class | Specific Example | Analyte Functional Group | Resulting Derivative | Analytical Technique |
| Chiral Carboxylic Acids | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | Alcohol | Ester | NMR, HPLC |
| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Alcohol | Ester | HPLC with fluorescence detection nih.gov | |
| Acyl Chlorides | Benzoyl Chloride | Alcohol | Ester | HPLC/MS/MS libretexts.org |
| Isocyanates | (R)-(+)-α-Methylbenzyl isocyanate | Alcohol | Carbamate | HPLC, GC |
| Picolinic Acid Derivatives | Picolinic Acid | Alcohol | Picolinate Ester | HPLC with CSP researchgate.net |
Mechanisms of Stereoselectivity and Enantiomeric Discrimination
The stereoselective synthesis of this compound involves the creation of a chiral center at the carbon atom bearing the hydroxyl group. This is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-3-methylpyridine (B1282197). The mechanism of stereoselectivity hinges on the use of a chiral catalyst or a biological system that provides a chiral environment, favoring the formation of one enantiomer over the other.
Enzymatic Reductions:
Microbial and enzymatic reductions are powerful tools for the enantioselective synthesis of chiral alcohols. nih.gov Various microorganisms have been screened for their ability to reduce acetylpyridine derivatives with high stereoselectivity. For instance, studies have shown that certain yeast strains, such as Candida maris, can reduce acetylpyridine derivatives to the corresponding (R)-1-(pyridyl)ethanols with high yields and enantiomeric excess (ee). tandfonline.com The stereoselectivity of these reactions is often opposite to that observed with baker's yeast, which typically yields (S)-alcohols. tandfonline.com The enzymes responsible for these transformations are typically alcohol dehydrogenases (ADHs) that utilize cofactors like NADH. The active site of the enzyme is inherently chiral, and it preferentially binds the substrate in an orientation that leads to the formation of a specific enantiomer. The reaction conditions, such as aeration and substrate concentration, can significantly influence both the yield and the stereoselectivity. tandfonline.com
Catalytic Asymmetric Reductions:
Transition metal-catalyzed asymmetric reduction is another prevalent method for synthesizing chiral alcohols. wikipedia.org These reactions employ a chiral ligand complexed to a metal center, such as ruthenium or rhodium. The chiral ligand creates a sterically and electronically defined pocket around the metal, which directs the approach of the ketone substrate.
For the reduction of acetylpyridines, chiral bis(oxazolinylpyridine)rhodium(III) complexes have been shown to be effective catalysts for asymmetric hydrosilylation. acs.org The mechanism involves the coordination of the ketone to the chiral metal complex. The hydride transfer from the reducing agent (e.g., a silane) to the carbonyl carbon is then directed by the chiral ligand, leading to the formation of one enantiomer in excess. The substituent at the 6-position of the pyridine (B92270) ring has been found to be crucial for achieving excellent enantioselectivity and conversion in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a related transformation. acs.org This highlights the importance of electronic and steric factors in the substrate that interact with the chiral catalyst.
The following table summarizes research findings on the stereoselective reduction of acetylpyridine derivatives, which serve as a model for the synthesis of this compound.
Table 2: Stereoselective Reduction of Acetylpyridine Derivatives
| Substrate | Catalyst/Enzyme | Reducing Agent | Product Enantiomer | Enantiomeric Excess (ee) | Reference |
| 5-Acetylfuro[2,3-c]pyridine | Candida maris IFO10003 | Glucose | (R)-FPH | 97% | tandfonline.com |
| Acetylpyridine derivatives | Candida maris | Glucose | (R)-1-(pyridyl)ethanols | High | tandfonline.com |
| 2-Acetyl-6-substituted pyridines | Ru(OAc)₂{(S)-binap} | H₂ | Chiral amines | >99% | acs.org |
| Various ketones | Immobilized Rhodotorula mucilaginosa | Glucose | Chiral alcohols | Good to excellent | mdpi.com |
Based on a comprehensive search of scientific databases and literature, it has been determined that detailed experimental spectroscopic data for the compound This compound is not publicly available. While information exists for structurally similar compounds, such as isomers or analogues lacking the specific methyl group, the requested data for the target molecule could not be located.
Public chemical databases, including PubChem, indicate a lack of literature and experimental data for this compound. uni.lu Searches for synthesis and characterization papers that would typically contain such spectroscopic information have also been unsuccessful in yielding the specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra required to fulfill the detailed outline provided.
For instance, spectral data is available for related compounds like 1-phenyl-2-(2-pyridyl)ethanol and 1-(5-chloro-3-methylpyridin-2-yl)ethanone, but these differ significantly in structure from the target compound. researchgate.net
Due to the absence of the necessary scientific data, it is not possible to generate a factually accurate and authoritative article on the advanced spectroscopic characterization of this compound as requested. The creation of such an article without verifiable experimental findings would amount to speculation and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic Characterization of 1 3 Methylpyridin 2 Yl Ethanol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
The molecular formula of 1-(3-Methylpyridin-2-yl)ethanol is C₈H₁₁NO, which corresponds to a monoisotopic mass of 137.08406 Da. uni.lu In mass spectrometry, the compound is typically observed as a protonated molecular ion, [M+H]⁺, with a predicted m/z of 138.09134. uni.lu Other common adducts that may be detected include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu
The fragmentation of this compound under electron ionization is expected to follow patterns characteristic of alcohols and substituted pyridines. youtube.comlibretexts.org Two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration. youtube.comlibretexts.org
Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would mean the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized cation.
Dehydration: This pathway involves the loss of a water molecule (H₂O), a common fragmentation for alcohols, leading to an ion peak at [M-18]⁺. youtube.comlibretexts.org For this compound, the resulting ion would be [M+H-H₂O]⁺ with a predicted m/z of 120.08132. uni.lu
The pyridine (B92270) ring itself can also direct fragmentation, typically involving the loss of small neutral molecules or radicals from the ring structure.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 138.09134 |
| [M+Na]⁺ | 160.07328 |
| [M+K]⁺ | 176.04722 |
| [M+NH₄]⁺ | 155.11788 |
| [M+H-H₂O]⁺ | 120.08132 |
Data sourced from PubChem. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of specific wavelengths of light corresponds to the energy required to promote electrons from a ground state to a higher energy excited state.
For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* electronic transitions. researchgate.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, often below 300 nm. These are associated with the aromatic system of the pyridine ring.
n → π Transitions:* These are lower-energy transitions involving the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen of the ethanol (B145695) group, to a π* antibonding orbital. These transitions result in weaker absorption bands at longer wavelengths compared to π → π* transitions.
In an ethanol or similar solvent, the UV spectrum of this compound is expected to show characteristic absorption bands consistent with its structure. For comparison, purity tests for ethanol using UV-Vis spectroscopy focus on the 235 to 340 nm wavelength region to detect aromatic impurities. shimadzu.com The presence of the substituted pyridine ring in the target molecule would lead to distinct absorption peaks within this range.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | Shorter wavelength (UV region) |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
It is expected that this compound would crystallize in a common crystal system, such as monoclinic. researchgate.netbenthamopen.com A key feature of the crystal structure would be the formation of intermolecular hydrogen bonds. The hydroxyl group (-OH) of the ethanol substituent is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This would likely result in the formation of O—H···N hydrogen bonds, linking adjacent molecules into chains or more complex networks. researchgate.netresearchgate.netbenthamopen.com
Table 3: Crystallographic Data for the Analogous Compound 2-(5-Ethylpyridin-2-yl)ethanol
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0259 (14) |
| b (Å) | 7.6254 (15) |
| c (Å) | 16.273 (3) |
| V (ų) | 871.4 (3) |
| Z | 4 |
Data sourced from a study on 2-(5-Ethylpyridin-2-yl)ethanol, a structural isomer, for comparative purposes. researchgate.net
Computational and Theoretical Investigations of 1 3 Methylpyridin 2 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that has become a primary tool for chemists due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and other properties of a system. cecam.org
Geometry Optimization and Analysis of Molecular Conformations
A fundamental step in any computational study is geometry optimization. mdpi.com This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. By starting with an initial guess of the molecular structure, DFT algorithms iteratively adjust the atomic positions until a stable conformation is reached. mdpi.com This process is crucial as the optimized geometry serves as the foundation for calculating all other molecular properties. For a molecule like 1-(3-Methylpyridin-2-yl)ethanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring, the methyl group, and the ethanol (B145695) substituent. The analysis might also explore different conformers (rotational isomers) and their relative energies.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netontosight.ai The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to accept electrons (electrophilicity). ontosight.ai
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates higher kinetic stability. nih.gov An analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to understand the molecule's reactivity and electronic behavior. mdpi.com
Interactive Table: Hypothetical Frontier Molecular Orbital Data
Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis. Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Prediction of Vibrational Frequencies and Spectroscopic Properties
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other (stretching, bending, twisting). These calculated frequencies can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.net This comparison is a powerful tool for verifying the calculated structure and for assigning the absorption bands observed in experimental spectra to specific molecular motions. For this compound, this analysis would help to identify the characteristic vibrational modes associated with the pyridine ring, the methyl group, and the ethanol side chain. researchgate.net
Interactive Table: Hypothetical Vibrational Frequency Data
This table provides a hypothetical example of calculated vibrational frequencies and their assignments. Note: This data is for illustrative purposes only.
| Frequency (cm⁻¹) | Assignment |
| 3450 | O-H stretch |
| 3050 | Aromatic C-H stretch |
| 2980 | Aliphatic C-H stretch |
| 1600 | C=C/C=N ring stretch |
| 1450 | CH₃ bend |
| 1100 | C-O stretch |
Calculation of Nuclear Magnetic Resonance Chemical Shifts (GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. tennessee.edu Computational methods can predict NMR chemical shifts, providing valuable assistance in interpreting experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.comresearchgate.net A GIAO calculation for this compound would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule, aiding in the assignment of peaks in the experimental NMR spectra. ohio-state.edu
Interactive Table: Hypothetical ¹³C NMR Chemical Shift Data
The following is a hypothetical table of calculated versus experimental chemical shifts. Note: This data is for illustrative purposes only.
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
| C2 (Pyridine) | 155.0 | 154.8 |
| C3 (Pyridine) | 130.2 | 130.5 |
| C4 (Pyridine) | 138.1 | 137.9 |
| CH(OH) | 70.5 | 70.1 |
| CH₃ (ring) | 18.3 | 18.5 |
| CH₃ (ethanol) | 25.1 | 24.9 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
To study how a molecule interacts with light and to understand its electronic absorption spectrum (UV-Vis spectrum), Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govohio-state.edu TD-DFT is an extension of DFT that can calculate the energies of electronic excited states. cecam.org This allows for the prediction of the wavelengths of maximum absorption (λmax) and the intensities (oscillator strengths) of electronic transitions. uzh.ch For this compound, a TD-DFT analysis would provide insight into its color and photostability by identifying the nature of its electronic transitions (e.g., n→π* or π→π* transitions). researchgate.net
Interactive Table: Hypothetical TD-DFT Data
This table illustrates the type of results obtained from a TD-DFT calculation. Note: This data is for illustrative purposes only.
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 275 | 0.015 | n → π |
| S₀ → S₂ | 250 | 0.230 | π → π |
| S₀ → S₃ | 210 | 0.110 | π → π* |
Ab Initio Methods
Ab initio quantum chemistry methods are computational techniques that solve the electronic Schrödinger equation based on first principles, without the inclusion of empirical parameters. youtube.com These methods utilize the positions of the nuclei and the number of electrons to yield valuable information such as electron densities, energies, and other molecular properties. youtube.comrsc.org
For this compound, ab initio calculations, such as those employing Hartree-Fock (HF) or more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), would be foundational for several key areas of investigation:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy structure on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculation of the vibrational modes of the molecule, which corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of experimental spectral features to specific molecular motions.
Electronic Properties: Providing fundamental data on the molecule's electronic structure, including orbital energies (HOMO, LUMO), ionization potential, and electron affinity.
These calculations are the starting point for more complex analyses, including the study of reaction mechanisms and intermolecular interactions.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) is a powerful tool for understanding and predicting the reactive behavior of molecules. It is calculated from the molecular wave function and represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive point charge at any given location in space. The MESP is typically mapped onto the electron density surface of a molecule, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MESP analysis would reveal:
Nucleophilic and Electrophilic Sites: The most electron-rich region would be centered on the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them primary sites for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would be a region of high positive potential, making it an electrophilic site.
Reactivity Prediction: The MESP map provides a visual guide to how the molecule will interact with other reagents, solvents, or biological receptors. The negative potential regions (red/yellow) on the nitrogen and oxygen atoms indicate their role as hydrogen bond acceptors, while the positive region (blue) on the hydroxyl hydrogen highlights its function as a hydrogen bond donor.
| Feature | Predicted MESP Characteristic | Implication for Reactivity |
| Pyridine Nitrogen | Strong negative potential (electron-rich) | Site for protonation and coordination to metal ions; strong hydrogen bond acceptor. |
| Hydroxyl Oxygen | Negative potential (electron-rich) | Hydrogen bond acceptor. |
| Hydroxyl Hydrogen | Strong positive potential (electron-poor) | Primary hydrogen bond donor site. |
| Aromatic Ring | Varied potential, generally less negative than N | Can participate in π-stacking interactions. |
| Table 1: Predicted MESP features for this compound and their chemical implications. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dempg.de This method is particularly effective for analyzing intermolecular interactions by quantifying the delocalization of electron density from an occupied "donor" NBO of one molecule to an unoccupied "acceptor" NBO of another. This donor-acceptor interaction can be evaluated using second-order perturbation theory, which provides a stabilization energy, E(2), indicating the strength of the interaction. wisc.edunih.gov
When applied to a dimer or cluster of this compound molecules, NBO analysis would quantify key interactions:
Hydrogen Bonding: A primary interaction would be the donation of electron density from a lone pair NBO on the pyridine nitrogen (nN) or the hydroxyl oxygen (nO) of one molecule to the antibonding orbital of the O-H bond (σ*O-H) of a neighboring molecule. The calculated E(2) value would provide a direct measure of the strength of this hydrogen bond. nih.gov
Hyperconjugation: The analysis reveals intramolecular charge transfer, or hyperconjugation, which contributes to molecular stability. nih.gov
| Donor NBO (Molecule A) | Acceptor NBO (Molecule B) | Interaction Type | Estimated E(2) (kcal/mol) |
| LP (O) | σ* (O-H) | Strong H-bond | High |
| LP (N) | σ* (O-H) | Moderate H-bond | Moderate |
| σ (C-H) | σ* (C-C) | Weak hyperconjugation | Low |
| Table 2: Representative NBO analysis of potential intermolecular interactions in a this compound dimer. The E(2) values quantify the stabilization energy from these interactions. Note: E(2) values are illustrative and would require specific calculations. |
Advanced Intermolecular Interaction Studies
The hydroxyl group and the pyridine nitrogen atom in this compound make it an ideal candidate for forming extensive hydrogen-bonded networks. libretexts.orgyoutube.com The study of these networks is fundamental to understanding its crystal structure and behavior in condensed phases. Hydrogen bonds are directional, non-covalent interactions that can guide molecules to self-assemble into well-defined, ordered structures known as supramolecular assemblies. princeton.edu
In the solid state, this compound molecules would likely form chains or more complex three-dimensional architectures. Potential hydrogen bonding motifs include:
O-H···N(pyridine) bonds: A strong and common interaction for pyridyl alcohols.
O-H···O(hydroxyl) bonds: Forming chains or rings between the alcohol functionalities.
The interplay between these different hydrogen bonds would dictate the final crystal packing, influencing physical properties like melting point and solubility.
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. This surface can then be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter (red regions) or longer (blue regions) than van der Waals radii. researchgate.netnih.gov
A Hirshfeld analysis of this compound would provide:
Visualization of Contacts: A clear 3D picture of which atoms on adjacent molecules are in close contact. The most significant contacts would appear as bright red spots on the dnorm surface, corresponding to the strong O-H···N and O-H···O hydrogen bonds.
Fingerprint Plots: A 2D histogram summarizing all intermolecular contacts, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). This plot allows for the deconvolution of the surface into contributions from different interaction types (e.g., H···H, O···H, C···H). The percentage contribution of each contact type to the total Hirshfeld surface area can be calculated, offering a quantitative summary of the crystal packing forces. acs.orgnih.gov
| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |
| H···H | ~40-50% | Represents the most abundant but weakest van der Waals contacts. |
| O···H / H···O | ~20-30% | Sharp spikes in the fingerprint plot, indicative of strong hydrogen bonding. |
| C···H / H···C | ~10-20% | Weaker C-H···π or van der Waals interactions. |
| N···H / H···N | ~5-15% | Corresponds to the O-H···N hydrogen bonds. |
| Table 3: Expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analysis of similar molecules. |
Molecular Dynamics (MD) Simulations for Solvation and Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in different environments, such as in solution. bldpharm.com
For this compound, MD simulations would be invaluable for understanding:
Solvation Structure: Simulating the molecule in a solvent like water or ethanol would reveal the structure of the solvent shell around it. Radial distribution functions (RDFs) could be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the pyridine nitrogen or hydroxyl group), quantifying the strength and geometry of solvation.
Conformational Dynamics: The ethanol side chain of the molecule is flexible and can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers for conversion between them. This is crucial for understanding how the molecule's shape changes in response to its environment.
Transport Properties: In solution, MD can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent.
Computational Elucidation of Reaction Mechanisms
The study of reaction mechanisms through computational methods offers profound insights into how chemical transformations occur, detailing the energetic and structural changes from reactants to products. For reactions involving this compound, either as a reactant or a product, computational chemistry, particularly Density Functional Theory (DFT), serves as a critical tool for mapping out reaction pathways, identifying transition states, and understanding the factors that control reaction rates and selectivity.
Although specific computational studies detailing the reaction mechanisms for this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from research on closely related pyridyl derivatives. These studies provide a framework for how the reaction mechanisms of this compound could be theoretically investigated.
Detailed Research Findings from Analogous Systems
Computational studies on similar molecules, such as other pyridine-containing alcohols and their formation, reveal the types of detailed mechanistic information that can be obtained. For instance, DFT calculations are frequently used to model the energy profiles of reaction pathways, providing critical data on the thermodynamics and kinetics of a reaction.
Table 1: Calculated Energy Profile for the Formation of 2-[methyl(pyridin-2-yl)amino]ethanol
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Initial starting materials | 0.0 |
| Intermediate 1 | First intermediate species | - |
| Transition State | Energy maximum between reactants and intermediate | - |
| Intermediate 2 | Second intermediate species | - |
| Protonated Transition State | Transition state involving proton transfer | - |
| Products | Final product molecule | - |
| Note: Specific energy values from the study on 2-[methyl(pyridin-2-yl)amino]ethanol formation illustrate the type of data generated in mechanistic studies. researchgate.net The table structure is based on the energy diagram provided in the source. researchgate.net |
Similarly, theoretical investigations into the hydrodenitrogenation (HDN) of pyridine over catalysts like γ-Mo2N provide detailed energetic data for each step of the reaction, including adsorption energies and activation barriers for C-N bond cleavage. scholaris.ca For example, the adsorption of pyridine onto the catalyst surface was found to be exothermic, with adsorption energies ranging from -23.5 to -45.3 kcal/mol, indicating a strong interaction. scholaris.ca The subsequent activation energy for C-N bond cleavage was calculated to be 23.5 kcal/mol. scholaris.ca
Table 2: Selected Calculated Thermodynamic and Kinetic Parameters for Pyridine Hydrodenitrogenation
| Parameter | Description | Calculated Value (kcal/mol) |
| Adsorption Energy | Energy released upon pyridine adsorption on γ-Mo2N | -23.5 to -45.3 scholaris.ca |
| Activation Energy (C-N cleavage) | Energy barrier for the initial C-N bond scission | 23.5 scholaris.ca |
| Reaction Enthalpy (C-N cleavage) | Overall energy change for the C-N bond scission step | -7.8 scholaris.ca |
| Piperidine (B6355638) Desorption Barrier | Energy required to desorb the piperidine product | 25.4 scholaris.ca |
| This data, from a study on pyridine, exemplifies the quantitative insights into reaction mechanisms that can be achieved through DFT calculations. scholaris.ca |
These examples highlight how computational methods can be applied to understand the reactivity of this compound. A theoretical study on its formation, likely from the reaction of 3-methyl-2-lithiopyridine with an aldehyde, could elucidate the transition state structure of the nucleophilic addition, calculate the activation energy, and predict the reaction's thermodynamic feasibility. Furthermore, computational models could explore the mechanisms of subsequent reactions, such as oxidation of the alcohol to a ketone or dehydration to an alkene, providing a comprehensive picture of its chemical behavior. Such studies are instrumental in optimizing reaction conditions and designing novel synthetic routes.
Applications of 1 3 Methylpyridin 2 Yl Ethanol in Catalysis and Coordination Chemistry
As Ligands in Metal Complexes
The versatility of pyridine-ethanol ligands, including 1-(3-methylpyridin-2-yl)ethanol, lies in their ability to stabilize metal ions in various oxidation states and create well-defined coordination spheres. This has led to the development of a diverse array of organometallic complexes with tailored properties.
The synthesis of organometallic complexes featuring pyridine-ethanol ligands is typically achieved through the reaction of a suitable metal precursor with the deprotonated ligand. The ethanol (B145695) moiety is deprotonated to form an alkoxide, which then coordinates to the metal center along with the pyridine (B92270) nitrogen. This process yields stable chelate structures.
The design of these complexes often involves modifying the pyridine ring or the ethanol backbone to fine-tune the steric and electronic properties of the ligand. For instance, introducing bulky substituents can create specific pockets around the metal center, influencing substrate selectivity in catalytic reactions. Similarly, the electronic nature of the pyridine ring can be altered to modulate the electron density at the metal, thereby affecting its reactivity.
A general synthetic route involves the reaction of a metal halide or other precursor with the pyridine-ethanol ligand in the presence of a base to facilitate deprotonation of the alcohol. The resulting complexes can then be isolated and characterized. For example, complexes of nickel(II), copper(I), and silver(I) have been synthesized using pyridine-based ligands in ethanol, often under reflux conditions. jscimedcentral.com
Table 1: Examples of Synthesized Metal Complexes with Pyridine-Alkoxide Ligands
| Metal Center | Ligand Type | Synthetic Method | Reference |
| Copper(II) | Aromatic-group-substituted pyalk ligands | Reaction of Cu(II) precursors with <1 eq of ligand | mdpi.com |
| Nickel(II) | Pyridine | Reaction of NiCl₂·6H₂O with pyridine in ethanol | jscimedcentral.com |
| Copper(I) | Pyridine | Reaction of CuCl with pyridine in ethanol | jscimedcentral.com |
| Silver(I) | Pyridine | Reaction of AgNO₃ with pyridine in ethanol | jscimedcentral.com |
| Iridium | Pyridine-alkoxide ("pyalk") | Complexation of pyalk derivatives with iridium precursors | sacredheart.edu |
This table is interactive. Click on the headers to sort the data.
Pyridine-ethanol ligands like this compound typically coordinate to metal centers in a bidentate fashion, utilizing the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated ethanol group. This N,O-chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry.
The alkoxide oxygen acts as a strong σ- and π-donor, which helps to stabilize high oxidation states of the metal center. researchgate.net The pyridine ring, on the other hand, provides a robust and sterically tunable framework. The interplay between these two donor atoms allows for fine control over the electronic and geometric properties of the resulting metal complex.
X-ray crystallography is a primary tool for elucidating the precise coordination geometry and structural features of these complexes. Spectroscopic techniques such as NMR and UV-Vis spectroscopy, along with electrochemical methods like cyclic voltammetry, are also employed to characterize the electronic properties and redox behavior of the complexes. mdpi.com These studies have revealed that pyridine-alkoxide ligands can support mononuclear, dinuclear, and even polynuclear metal complexes, depending on the reaction stoichiometry and the nature of the metal ion. mdpi.comresearchgate.net
Mechanistic Investigations of Catalytic Transformations
The catalytic activity of this compound in various chemical transformations is deeply rooted in its molecular structure, which allows it to act as a versatile ligand in coordination with metal centers. Mechanistic investigations into systems bearing similar pyridyl alcohol ligands have provided significant insights into the potential roles of this compound in catalysis. These studies highlight the importance of the pyridine nitrogen, the hydroxyl group, and the steric and electronic effects of the methyl substituent on the pyridine ring.
The primary mechanistic role of this compound is as a bidentate or monodentate ligand. The pyridine nitrogen atom acts as a Lewis base, coordinating to a metal center, while the hydroxyl group can either remain protonated and coordinate as a neutral ligand or be deprotonated to form an alkoxide, which then binds to the metal. This ability to switch between neutral and anionic coordination states, known as hemilability, can be crucial for the catalytic cycle.
In palladium-catalyzed aerobic oxidation of alcohols, for instance, pyridyl ligands have been shown to play a multifaceted role. While not specifically studying this compound, mechanistic studies on related pyridine-ligated palladium catalysts reveal a general pathway. This involves the formation of a palladium(II)-alkoxide intermediate. A subsequent, often rate-determining step, is the dissociation of a pyridine ligand to create a vacant coordination site, followed by β-hydride elimination to yield the oxidized product and a palladium(0) species. The pyridine ligand is also instrumental in the reoxidation of palladium(0) to palladium(II) by molecular oxygen, thus completing the catalytic cycle. The methyl group at the 3-position of the pyridine ring in this compound would be expected to influence this process through both steric hindrance and electronic donation, potentially affecting the rates of ligand association/dissociation and the redox potential of the palladium center.
Furthermore, in rhodium-catalyzed carbonylation reactions, the electronic properties of substituted pyridine ligands have a demonstrable impact on catalytic activity. Studies on various methylpyridine isomers as ligands for rhodium carbonyl complexes have shown that the electron-donating nature of the methyl group can enhance the nucleophilicity of the rhodium center. This increased nucleophilicity can facilitate key steps in the catalytic cycle, such as the oxidative addition of methyl iodide.
The concept of metal-ligand cooperation is another important mechanistic aspect where pyridyl moieties can play an active role. In palladium-catalyzed methoxycarbonylation of alkenes, for example, ligands containing a 2-pyridyl group have been proposed to promote the nucleophilic attack of an alcohol on a palladium acyl intermediate. The pyridine nitrogen can act as an internal base, deprotonating the incoming alcohol and facilitating its attack on the acyl group. This cooperative mechanism can significantly lower the activation energy of this often rate-limiting step. It is plausible that this compound could participate in similar cooperative catalytic cycles, with its hydroxyl group potentially being involved in proton transfer steps.
Detailed research findings on related systems are summarized in the tables below to illustrate these mechanistic principles.
Table 1: Influence of Pyridine Ligands on the Rate of Oxidative Addition in Rhodium(I) Carbonyl Complexes
| Ligand | Relative Rate Constant (k_rel) |
| Pyridine | 1.00 |
| 2-Methylpyridine | 0.85 |
| 2-Phenylpyridine | 0.60 |
Data adapted from studies on the oxidative addition of methyl iodide to [Rh(CO)₂ClL] complexes. The rates are relative to the pyridine complex.
Table 2: Proposed Elementary Steps in Palladium-Catalyzed Aerobic Oxidation of Alcohols with Pyridine-Type Ligands
| Step | Description | Role of Pyridyl Ligand |
| 1 | Formation of Pd(II)-alcohol adduct | Coordination to Pd(II) center |
| 2 | Deprotonation to form Pd(II)-alkoxide | Stabilization of the active species |
| 3 | Pyridine dissociation | Creation of a vacant coordination site |
| 4 | β-Hydride elimination | Formation of product and Pd(0) |
| 5 | Reoxidation of Pd(0) to Pd(II) | Facilitation of the aerobic oxidation |
In asymmetric catalysis, the chiral nature of this compound becomes paramount. When used as a chiral ligand, the stereochemical outcome of the reaction is dictated by the spatial arrangement of the ligand around the metal center. The absolute configuration of the stereogenic center at the carbon bearing the hydroxyl group in this compound would create a chiral pocket around the metal's active site. This chirality is then transferred to the substrate during the catalytic transformation, leading to the preferential formation of one enantiomer of the product. The methyl group on the pyridine ring can further enhance the enantioselectivity by providing additional steric bulk, which can lead to a more defined and rigid chiral environment.
Derivatization and Structure Activity Relationship Sar Studies of 1 3 Methylpyridin 2 Yl Ethanol Analogs
Synthesis of Functionalized Derivatives of 1-(3-Methylpyridin-2-yl)ethanol
The synthesis of derivatives of this compound can be achieved through various established chemical reactions, targeting either the ethanol (B145695) side chain or the pyridine (B92270) ring. The parent compound itself can be synthesized through methods like the reduction of the corresponding ketone, 1-(3-methylpyridin-2-yl)ethan-1-one, or by reacting 3-methylpyridine-2-carbaldehyde (B1299792) with a methyl-based nucleophile, such as a Grignard reagent. ontosight.ai
Functionalization strategies for creating analogs include:
Modifications of the Hydroxyl Group: The secondary alcohol group is a prime site for derivatization. It can be oxidized to the corresponding ketone, esterified with various carboxylic acids to produce esters, or converted into ethers. These reactions alter the polarity, hydrogen bonding capability, and steric bulk of the side chain.
Reactions at the Pyridine Ring: The pyridine ring can be functionalized through electrophilic or nucleophilic substitution, although the specific conditions depend on the directing effects of the existing substituents. A powerful method for introducing a wide range of functional groups is through transition-metal-catalyzed cross-coupling reactions. For instance, by first halogenating the pyridine ring, one can then perform Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new aryl or heteroaryl moieties. mdpi.com Similarly, Sonogashira coupling can be used to add alkynyl groups. mdpi.com
Condensation Reactions: More complex derivatives can be built by using the core structure as a scaffold. For example, related pyridine derivatives have been used in multi-component condensation reactions to synthesize complex heterocyclic systems, such as pyrano[2,3-f]chromenes. mdpi.com
Derivatization for Analytical Purposes: Specific functional groups can be added to facilitate analysis. A novel reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), was designed to react with chiral carboxylic acids. elsevierpure.comresearchgate.net This derivatization creates diastereomers that can be separated by standard chromatography, demonstrating how a pyridine-containing scaffold can be functionalized for specific applications. elsevierpure.comresearchgate.net
The table below summarizes some general synthetic strategies for producing derivatives of pyridine-containing compounds.
| Reaction Type | Target Site | Reagents/Conditions | Resulting Derivative Type | Reference |
| Oxidation | Ethanol Side Chain | e.g., PCC, Swern oxidation | Ketone | ontosight.ai |
| Esterification | Ethanol Side Chain | Carboxylic acid, acid chloride | Ester | |
| Suzuki-Miyaura Coupling | Pyridine Ring (pre-halogenated) | ArB(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl-substituted pyridine | mdpi.com |
| Sonogashira Coupling | Pyridine Ring (pre-halogenated) | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted pyridine | mdpi.com |
| Guanylation | Pyridine Ring (amino-substituted) | e.g., N,N′-bis-(Boc)-S-methylisothiourea | Guanidine derivative | mdpi.com |
| Condensation | N/A (as a building block) | Aldehyde, active methylene (B1212753) compound, catalyst | Complex heterocycles | mdpi.com |
Systematic Chemical Modifications and Their Influence on Molecular Properties (e.g., electronic, steric)
Electronic Effects: The electronic nature of the pyridine ring and its substituents governs properties like pKa, dipole moment, and reactivity. The pyridine nitrogen is basic, and its ability to accept a proton is influenced by substituents on the ring.
Electron-Donating Groups (EDGs): Adding EDGs (e.g., alkoxy groups like -OCH₃, or amino groups) to the pyridine ring increases its electron density. This enhances the basicity of the pyridine nitrogen.
Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., halogens like -Cl, or nitro groups like -NO₂) decreases the electron density of the ring, making the nitrogen less basic. Introducing fluorine can mimic the steric and electronic properties of a hydroxyl group while offering different chemical characteristics. mdpi.com
Side Chain Modification: Modifications to the ethanol side chain, such as oxidation to a ketone, introduce a carbonyl group which is electron-withdrawing and can influence the electronics of the adjacent pyridine ring.
Steric Effects: The size and spatial arrangement of atoms (steric factors) are critical in determining a molecule's shape, conformation, and how it interacts with other molecules.
Substitution on the Pyridine Ring: Introducing bulky substituents on the pyridine ring, particularly near the ethanol side chain (at position 3 or 4), can restrict the rotation of the side chain. This conformational constraint can be a key factor in designing analogs with specific shapes.
Side Chain Elongation/Branching: Altering the ethanol side chain, for instance, by creating longer-chain alcohols or branched analogs, directly changes the steric profile of that part of the molecule.
The "Buttressing Effect": As observed in related pyridylamido catalyst systems, substituents that are not directly at the site of interaction can still exert significant steric influence. mdpi.com For example, a bulky group at position 4 or 5 of the pyridine ring could push the methyl group at position 3 into a more fixed orientation, thereby influencing how the molecule presents itself for intermolecular interactions. mdpi.com
The following table outlines the potential influence of various substituents on the molecular properties of a this compound analog.
| Modification Position | Substituent | Electronic Influence | Steric Influence |
| Pyridine Ring (e.g., C4, C5, C6) | -Cl, -F | Electron-withdrawing (Inductive) | Minimal |
| Pyridine Ring (e.g., C4, C5, C6) | -OCH₃, -NH₂ | Electron-donating (Resonance) | Moderate |
| Pyridine Ring (e.g., C4, C5, C6) | -Phenyl | Electron-withdrawing (Inductive), can be donating/withdrawing via resonance | Significant |
| Methyl Group (C3) | -CF₃ | Strongly electron-withdrawing | Moderate increase in bulk |
| Ethanol Side Chain | Oxidation to Ketone | Electron-withdrawing | Change from sp³ to sp² carbon, planar geometry |
| Ethanol Side Chain | Conversion to t-butyl ether | N/A (insulating) | Significant increase in bulk |
Rational Design Principles for Analog Development
The rational design of new analogs of this compound relies on principles derived from medicinal chemistry and materials science to create molecules with desired properties. This process moves beyond random screening to a more directed approach based on SAR data and computational modeling.
Key design principles include:
Systematic SAR Exploration: The initial step often involves creating a small library of analogs by making simple, systematic changes to the parent structure. For example, one might replace the methyl group with ethyl, propyl, and isopropyl groups to probe the effect of steric bulk at that position. A study on MTEP, a pyridine-based antagonist, involved preparing a series of analogs to understand which structural features were most relevant to its potency. ebi.ac.uk
Conformational Constraint (Rigidification): If a flexible molecule like this compound is found to have a specific active conformation, its potency can often be improved by locking it into that shape. This can be achieved by introducing rings or other rigid structures. In the development of MSK1 inhibitors, researchers identified a key intramolecular hydrogen bond in a flexible parent compound and then synthesized rigid bicyclic analogs (e.g., 2-aminodihydroquinazolines) to mimic this interaction, leading to more potent compounds. mdpi.com
Bioisosteric Replacement and Scaffold Hopping: This principle involves replacing a functional group with another that has similar physical or chemical properties (a bioisostere). For example, a carboxylic acid group might be replaced with a tetrazole. Scaffold hopping is a more dramatic version where the core structure (scaffold) is replaced entirely with a different one that maintains the key three-dimensional arrangement of functional groups. The development of the drug Riociguat was based on the scaffold of an earlier compound, YC-1. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once data is available for a series of analogs, computational QSAR models can be built. These models create a mathematical relationship between chemical structure and a specific activity. In one successful example, researchers developed an empirical equation that could accurately predict the inhibitory potency of new PDE4D inhibitors based on the additive binding energies of different structural fragments, guiding the synthesis of highly potent new compounds. nih.gov
The application of these principles allows for an efficient and intelligent exploration of the chemical space around this compound, accelerating the discovery of novel analogs with tailored properties.
Emerging Research Directions for 1 3 Methylpyridin 2 Yl Ethanol
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The conventional approach to designing synthetic routes relies heavily on the intuition and accumulated knowledge of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. engineering.org.cn These data-driven approaches offer the potential to predict viable and efficient synthetic pathways, optimize reaction conditions, and even forecast reaction yields with increasing accuracy. nih.govacs.org
For a target molecule like 1-(3-Methylpyridin-2-yl)ethanol, computer-aided synthesis planning (CASP) tools can be employed. nih.gov These programs use vast reaction databases to propose retrosynthetic disconnections, effectively working backward from the target molecule to identify potential starting materials. engineering.org.cn ML algorithms, particularly deep neural networks, are trained on these extensive datasets to recognize chemical patterns and predict the most plausible chemical transformations. nih.govacs.org
A key challenge in data-driven synthesis is the inherent bias in published reaction data. nih.gov However, advanced ML models are being developed to overcome these limitations. acs.org The integration of retrosynthesis knowledge into these models, creating a hybrid of data-driven and rule-based systems, is a promising strategy. acs.org For the synthesis of this compound, an ML model could be trained to predict the yield of a key reaction step under various conditions, as illustrated in the hypothetical data below. By analyzing features such as catalyst, solvent, temperature, and reactant concentrations, the model can guide chemists toward the most efficient experimental setup, saving time and resources. acs.org
Illustrative data showing how a machine learning model could predict the yield of a key synthetic step for this compound based on varying reaction parameters.
| Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 80 | 65 |
| Pd(OAc)₂ | DMF | 100 | 78 |
| NiCl₂(dppp) | Toluene | 80 | 72 |
| NiCl₂(dppp) | DMF | 100 | 85 |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. Traditional methods often rely on quenching the reaction at various time points and analyzing the samples offline. This approach can be labor-intensive and may not capture the behavior of transient or unstable intermediates. In situ (in the reaction vessel) spectroscopic monitoring provides a powerful alternative, offering a real-time window into the chemical transformation as it happens. mt.com
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring organic reactions. researchgate.netrsc.org By inserting a fiber-optic probe directly into the reactor, chemists can continuously collect spectra. rsc.org The changes in the intensity of vibrational bands corresponding to reactants, intermediates, and products can be tracked over time, providing detailed kinetic profiles. rsc.org This allows for the precise determination of reaction endpoints, the identification of key intermediates, and a deeper understanding of the reaction mechanism. mt.comresearchgate.net
For the synthesis of this compound, in situ monitoring could be used to track the consumption of a starting material, such as 3-methyl-2-acylpyridine, and the formation of the alcohol product. This real-time feedback is invaluable for optimizing parameters like temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. mt.com Furthermore, coupling in situ spectroscopy with electrochemical methods or flow reactors opens up possibilities for highly controlled and efficient syntheses. rsc.org
Table 2: Representative Data from In Situ Spectroscopic Monitoring
Example data illustrating how concentrations of key species in the synthesis of this compound could be tracked in real-time.
| Time (minutes) | Reactant A Conc. (mol/L) | Product B Conc. (mol/L) | Intermediate C Conc. (mol/L) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.42 | 0.08 |
| 30 | 0.25 | 0.65 | 0.10 |
| 60 | 0.05 | 0.93 | 0.02 |
Further Elucidation of Complex Reaction Pathways through Multi-Scale Modeling
While experimental techniques provide invaluable data, computational chemistry offers a complementary approach to unraveling complex reaction mechanisms at a molecular level. Multi-scale modeling, which combines different computational methods to study a system across various length and time scales, is a particularly powerful strategy. catalysis.blogrsc.org
For the synthesis of this compound, this could involve:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the reacting molecules. This allows for the calculation of reaction energies, transition state geometries, and activation barriers for proposed mechanistic steps. acs.org Computational studies on related pyridine (B92270) ethanol (B145695) systems have used DFT to elucidate reaction mechanisms. scribd.com
Molecular Dynamics (MD): MD simulations can model the behavior of a larger system, including solvent molecules, over time. This provides insight into the role of the solvent, conformational changes, and the diffusion of reactants.
By bridging the gap between atomistic details and observable reaction outcomes, multi-scale modeling can help to rationalize experimental findings and predict the effects of changing reaction conditions or catalyst structures. rsc.org This predictive power can guide the design of more efficient and selective synthetic routes for this compound and its derivatives.
Expansion into Novel Catalytic Platforms
The development of new catalysts and catalytic systems is a cornerstone of modern organic synthesis. Research into the synthesis of this compound and other substituted pyridines is increasingly focused on platforms that offer higher efficiency, selectivity, sustainability, and scalability. researchgate.net
Emerging areas of interest include:
Flow Chemistry: Performing reactions in continuous flow reactors, rather than traditional batch flasks, offers numerous advantages, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. beilstein-journals.orguc.pt The synthesis of various heterocyclic compounds, including pyridines and pyrazoles, has been successfully demonstrated in flow systems, often with significantly reduced reaction times compared to batch methods. beilstein-journals.orgmdpi.comacs.org The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol has been studied in a microreactor, showing that the technology can lead to more efficient production compared to batch processes. researchgate.netresearchgate.net
Heterogeneous Catalysis: Using solid catalysts, such as zeolites or metal nanoparticles supported on solid materials, simplifies product purification and allows for catalyst recycling, which is crucial for green and cost-effective industrial processes. numberanalytics.com Zeolites, with their well-defined pore structures, can provide shape selectivity in the synthesis of pyridine and its derivatives from simple starting materials like ethanol and ammonia. researchgate.netresearchgate.netnih.gov
Nanocatalysis: Catalysts based on nanoparticles have a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. researchgate.net The use of magnetic nanoparticles, for instance, allows for easy separation of the catalyst from the reaction mixture using an external magnet, combining the advantages of homogeneous and heterogeneous catalysis. nih.gov
Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions is a rapidly growing field. mdpi.com These catalysts are often less toxic and less sensitive to air and moisture than traditional metal-based catalysts, offering a more sustainable approach to synthesis. mdpi.com
The application of these novel platforms to the synthesis of this compound could lead to more efficient, environmentally friendly, and economically viable production methods, facilitating its further investigation and potential application.
Q & A
Q. Q: What are the most reliable synthetic routes for 1-(3-Methylpyridin-2-yl)ethanol, and how can purity be optimized?
A:
- Reductive Methods : Sodium borohydride (NaBH₄) in methanol is commonly used to reduce ketone intermediates (e.g., 1-(3-methylpyridin-2-yl)ethanone) to the corresponding alcohol. This method avoids harsh conditions that could destabilize the pyridine ring .
- Purification : Recrystallization using ethanol/water mixtures (e.g., 70:30 v/v) effectively removes unreacted starting materials or byproducts. Column chromatography with ethyl acetate/hexane (1:3) gradients may refine purity further .
- Yield Optimization : Reaction monitoring via TLC (silica gel, UV detection) ensures completion. Typical yields range from 65–85%, depending on precursor quality and reaction scale.
Advanced Analytical Characterization
Q. Q: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
A:
- NMR :
- ¹H NMR : Key peaks include the hydroxyl proton (δ ~1.5–2.0 ppm, broad singlet) and methyl groups on the pyridine ring (δ ~2.3–2.5 ppm) .
- ¹³C NMR : The alcohol-bearing carbon appears at δ ~60–65 ppm, while pyridine carbons resonate between δ 120–150 ppm .
- HPLC : Reverse-phase C18 columns with methanol/water mobile phases (gradient elution) can detect impurities at <0.1% levels .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 152.1 (calculated for C₈H₁₁NO).
Mechanistic Insights: Oxidation and Stability
Q. Q: How does this compound behave under oxidative conditions, and what precautions are needed for long-term storage?
A:
- Oxidation Pathways : The alcohol oxidizes to 1-(3-methylpyridin-2-yl)ethanone using KMnO₄ in acidic media or CrO₃ in acetic acid. Over-oxidation to carboxylic acids is rare but possible with prolonged exposure .
- Stability : The compound is hygroscopic; store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid exposure to light or moisture to prevent decomposition .
Advanced Applications: Structure-Activity Relationship (SAR) Studies
Q. Q: How can modifications to the ethanol moiety in this compound enhance its bioactivity in drug discovery?
A:
- Functionalization : Etherification (e.g., introducing trifluoroethoxy or benzyl groups) improves metabolic stability. For example, tert-butyl carbamate derivatives (see , entry 410) show enhanced pharmacokinetic profiles .
- SAR Insights : The hydroxyl group’s hydrogen-bonding capability is critical for binding to targets like kinases or proteases. Substitution with bulkier groups (e.g., cyclopropane) may sterically hinder interactions .
Computational Modeling for Reaction Optimization
Q. Q: What computational tools can predict feasible synthetic pathways or optimize reaction conditions for derivatives of this compound?
A:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose routes based on known reactions (e.g., reductive amination or nucleophilic substitutions) .
- DFT Calculations : Gaussian or ORCA software models transition states for oxidation/reduction steps, aiding in solvent selection (e.g., DMSO accelerates certain reductions) .
Addressing Data Contradictions in Published Syntheses
Q. Q: How should researchers resolve discrepancies in reported yields or byproduct profiles for this compound?
A:
- Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, temperature). For example, NaBH₄ in methanol vs. LiAlH₄ in ether may yield different stereochemical outcomes .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-reduced amines or dimerization products). Adjust stoichiometry or reaction time to suppress side reactions .
Enantiomer Separation and Chiral Analysis
Q. Q: What chiral resolution methods are effective for isolating enantiomers of this compound?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
